molecular formula C9H9N3O3 B5016544 3-(Pyridin-3-yl)oxirane-2,2-dicarboxamide

3-(Pyridin-3-yl)oxirane-2,2-dicarboxamide

Cat. No.: B5016544
M. Wt: 207.19 g/mol
InChI Key: NXBXKUKQPTVARI-UHFFFAOYSA-N
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Description

3-(Pyridin-3-yl)oxirane-2,2-dicarboxamide is a compound that belongs to the class of oxirane-2,2-dicarboxamides These compounds are known for their broad spectrum of biological activity and are of significant interest in various fields of scientific research

Preparation Methods

The synthesis of 3-(Pyridin-3-yl)oxirane-2,2-dicarboxamide can be achieved through several methods:

    Radziszewski Oxidation: This method involves the oxidation of 3-aryl-2-cyanoacrylamides using hydrogen peroxide (H2O2) and sodium hydroxide (NaOH) or sodium carbonate (Na2CO3) in ethanol.

    Darzens Reaction: This traditional method involves the reaction of α-halogen amides with carbonyl compounds.

    Modified Radzishevsky-Payne Reaction: This approach involves the oxidative hydrolysis of unsaturated nitriles with hydrogen peroxide under alkaline conditions.

Mechanism of Action

The mechanism of action of 3-(Pyridin-3-yl)oxirane-2,2-dicarboxamide involves its interaction with various molecular targets and pathways:

Properties

IUPAC Name

3-pyridin-3-yloxirane-2,2-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3/c10-7(13)9(8(11)14)6(15-9)5-2-1-3-12-4-5/h1-4,6H,(H2,10,13)(H2,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXBXKUKQPTVARI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2C(O2)(C(=O)N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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